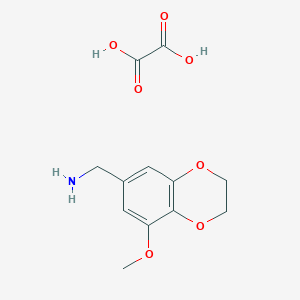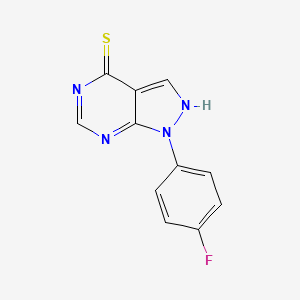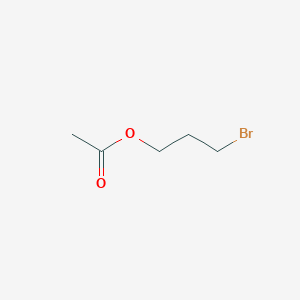
3-Bromopropyl acetate
説明
3-Bromopropyl acetate is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromopropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Optimization : 3-Bromopropyl acetate has been synthesized through a one-pot reaction involving trimethylene glycol, hydrogen bromide, and acetic acid, with a notable high yield of up to 95.7% (Gong Hong, 2008).
Conversion into Oxetanes : It is used in the stereospecific conversion of diastereoisomeric 1,3-diols into oxetanes, a process important for creating compounds with medicinal value (Tajassus Aftab et al., 2000).
Chromium-catalyzed Reactions : Employed in chromium-catalyzed homoaldol equivalent reactions, 3-Bromopropenyl acetate serves as a nucleophile, resulting in vinyl acetate-containing adducts useful in further chemical transformations (J. Kang & B. Connell, 2010).
Introduction of the Pyruvate Moiety : 3-Bromopropyne, which is similar in structure to 3-Bromopropyl acetate, is used for introducing the pyruvate moiety into various compounds, a critical step in medicinal chemistry (C. Chen & D. Crich, 1991).
Detection and Determination of Acetate Anion : Bromopyrogallol red, a chromogenic anion receptor, can be used for detecting acetate ions, demonstrating the utility of acetate-related compounds in analytical chemistry (H. Tavallali et al., 2012).
Zinc-Promoted Synthesis : In organic synthesis, 3-Bromo-propenyl acetate undergoes oxidative addition by zinc, facilitating the efficient reaction with ketones to produce homoallylic alcohols (M. Lombardo et al., 2003).
Biomedical Research : 3-Bromopyruvate has been studied as a potential anticancer agent, demonstrating efficacy against various cancer types without harming normal tissues (J. Azevedo-Silva et al., 2016).
Use in Bioresource Technology : Research on the biosynthesis of (R)-3-hydroxybutyric acid from syngas-derived acetate in engineered Escherichia coli highlights the role of acetate-based compounds in biotechnological applications (P. Fei et al., 2021).
特性
IUPAC Name |
3-bromopropyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCDPFUVJUOTNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropyl acetate | |
CAS RN |
592-33-6 | |
| Record name | 1-Propanol, 3-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



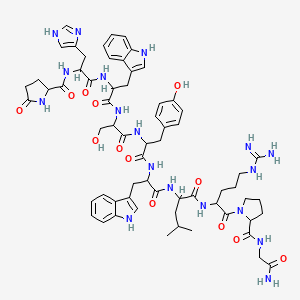
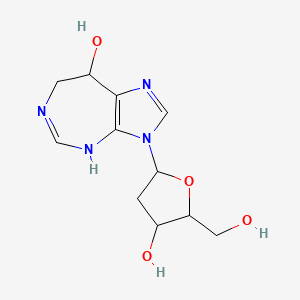
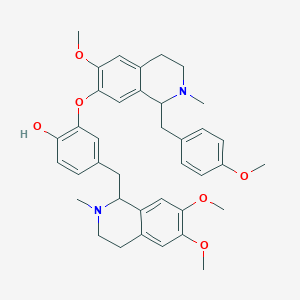
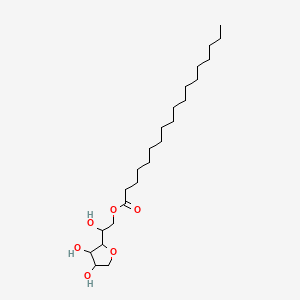

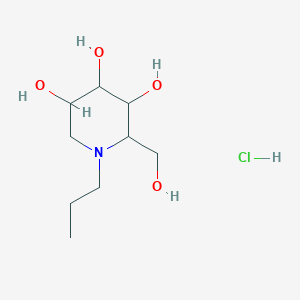
![Morpholino(5-azaspiro[2.4]heptan-1-yl)methanone](/img/structure/B8070395.png)
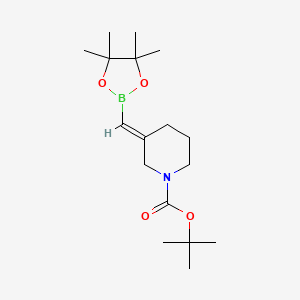
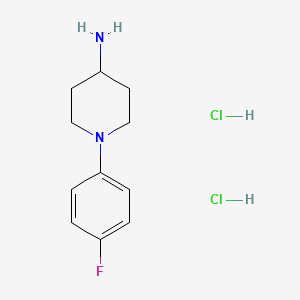
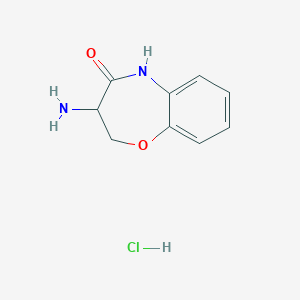
![[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium;chloride](/img/structure/B8070416.png)

